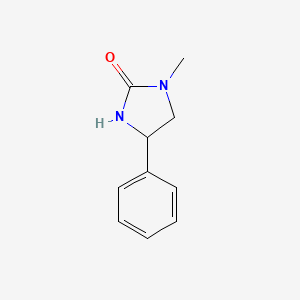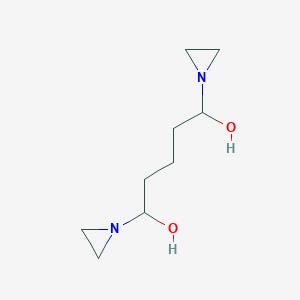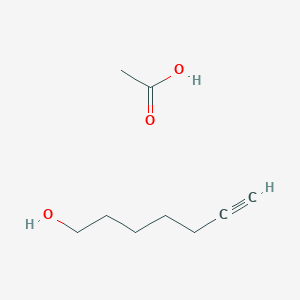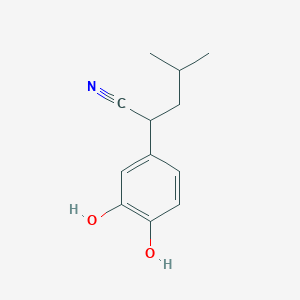
1-Methyl-4-phenylimidazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-phenylimidazolidin-2-one is a chemical compound with the molecular formula C10H12N2O It belongs to the class of imidazolidinones, which are heterocyclic compounds containing an imidazolidine ring
Méthodes De Préparation
The synthesis of 1-Methyl-4-phenylimidazolidin-2-one can be achieved through several routes. One common method involves the cyclization of amido-nitriles under mild reaction conditions. This process typically uses a nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach involves the reaction of 1,2-diketones with urotropine in the presence of ammonium acetate . Industrial production methods may vary, but they generally focus on optimizing yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
1-Methyl-4-phenylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Methyl-4-phenylimidazolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials
Mécanisme D'action
The mechanism of action of 1-Methyl-4-phenylimidazolidin-2-one involves its interaction with specific molecular targets. It can inhibit enzymes like protein kinase C and phospholipase C, which play crucial roles in cellular signaling pathways . By modulating these pathways, the compound can exert various biological effects, including anti-cancer activity.
Comparaison Avec Des Composés Similaires
1-Methyl-4-phenylimidazolidin-2-one can be compared with other imidazolidinones and imidazoles. Similar compounds include:
4-Methyl-4-phenylimidazolidin-2-one: Shares a similar structure but with different substituents.
1-Methylimidazole: Another imidazole derivative with distinct chemical properties and applications. The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties.
Propriétés
Numéro CAS |
93782-05-9 |
|---|---|
Formule moléculaire |
C10H12N2O |
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
1-methyl-4-phenylimidazolidin-2-one |
InChI |
InChI=1S/C10H12N2O/c1-12-7-9(11-10(12)13)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,11,13) |
Clé InChI |
IVJNHCIOLJRJOC-UHFFFAOYSA-N |
SMILES canonique |
CN1CC(NC1=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7,8-Dihydro[1,3]thiazolo[3,2-e]purine](/img/structure/B14363820.png)
![2-{[2-(2-Hydroxyethoxy)phenoxy]methyl}benzoic acid](/img/structure/B14363823.png)

![1,1,2,2,3,3-Hexafluoro-1-methoxy-3-[(trifluoroethenyl)oxy]propane](/img/structure/B14363833.png)
silane](/img/structure/B14363836.png)
![2-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide](/img/structure/B14363840.png)
![N-[(2-Bromobenzoyl)carbamothioyl]glycine](/img/structure/B14363845.png)



![N-methyl-4-{[(4-nitrophenyl)sulfanyl]methyl}aniline](/img/structure/B14363867.png)
![5-Bromo-4-methoxy-6-[(phenylsulfanyl)methyl]-2H-pyran-2-one](/img/structure/B14363877.png)
![N-[2-(4-propan-2-ylphenyl)cyclohex-2-en-1-ylidene]hydroxylamine](/img/structure/B14363883.png)
